2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one
Description
Properties
Molecular Formula |
C4H7N5O |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-amino-3-(methylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O/c1-6-4-8-3(10)2-7-9(4)5/h2H,5H2,1H3,(H,6,8,10) |
InChI Key |
OHZDTKCFCARMEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)C=NN1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of guanidine derivatives with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Key Steps in Synthesis:
- Cyclization Reaction : Guanidine derivatives react with formamide.
- Catalysis : Acidic or basic catalysts are used to improve reaction efficiency.
- Continuous Flow Reactors : These may be employed for large-scale production, providing better control over reaction parameters.
Biological Applications
Research indicates that 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one exhibits promising biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and survival pathways.
Potential Biological Activities:
- Antimicrobial Effects : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Properties : It has been shown to inhibit cell proliferation in cancer cell lines, including chronic myeloid leukemia cells (K-562) .
- Enzyme Modulation : The compound may modulate enzyme activities critical for cellular processes, suggesting its potential as a therapeutic agent.
Industrial Applications
Beyond its biological significance, this compound serves as a crucial intermediate in the synthesis of herbicides and other agricultural chemicals. Its structural attributes allow it to be utilized in formulations aimed at controlling weeds while minimizing damage to crops .
Notable Industrial Uses:
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-triazin-5-one scaffold is highly modifiable, and substituent variations significantly impact physical properties, reactivity, and bioactivity. Below is a comparative analysis with structurally related compounds:
Structural and Functional Group Variations
Physical Properties
Reactivity and Functionalization
- Acylation Selectivity: 2-Amino-3-(methylamino)-triazinone undergoes regioselective acylation at N-2 due to intramolecular H-bonding between the C-3 amino group and the carbonyl oxygen, stabilizing the intermediate . In contrast, derivatives lacking H-bonding capability (e.g., 6-amino-3-[benzyl(methyl)amino]-triazinone) favor acylation at the C-6 amino group .
- Synthetic Routes: Ultrasound-assisted methods improve yields (56% vs. 30% without ultrasound) for triazinones . Thiocarbohydrazide and acid hydrazides are common precursors for triazinones with varied substituents .
Research Findings and Key Insights
Regioselectivity in Acylation: Molecular modeling and X-ray crystallography confirm that intramolecular H-bonding directs acylation to N-2 in 2-Amino-3-(methylamino)-triazinone. This contrasts with derivatives lacking such interactions, which react at C-6 .
Ultrasound Synthesis Advantages :
- Ultrasound reduces reaction time (2.5 h vs. 8–10 h) and increases yields (56% vs. 30%) compared to conventional heating .
Bioactivity Correlations :
- Chlorinated aryl groups (e.g., Lamotrigine) enhance CNS activity, while thiomethyl groups (e.g., Metribuzin) improve environmental persistence .
Thermal Stability :
- Acetylated derivatives (e.g., 6h) exhibit decomposition temperatures >300°C, suggesting utility in high-temperature applications .
Biological Activity
Introduction
2-Amino-3-(methylamino)-1,2,4-triazin-5(2H)-one (CAS: 89569-70-0) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Properties
- Molecular Formula : C4H7N5O
- Molar Mass : 141.13128 g/mol
- Structural Formula :
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various strains using the agar diffusion method. The results indicated that the compound showed promising activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A recent investigation assessed its cytotoxic effects on different cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited notable cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa | 20 | Doxorubicin (15) |
| MCF-7 | 25 | Cisplatin (30) |
The structure-activity relationship (SAR) analysis indicated that the presence of the methylamino group significantly enhances the anticancer activity of this triazine derivative .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary studies have shown that it acts as a monoamine oxidase (MAO) inhibitor, which is crucial for regulating neurotransmitter levels in the brain. The inhibition profile suggests selectivity towards MAO-A over MAO-B, with implications for treating depression and anxiety disorders.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| MAO-A | 85 |
| MAO-B | 40 |
This selective inhibition could lead to fewer side effects compared to non-selective MAO inhibitors .
Case Studies
- Antimicrobial Efficacy Study : A study published in Molecules evaluated the antimicrobial efficacy of several triazine derivatives, including this compound. The results indicated that this compound was among the most effective against resistant bacterial strains .
- Cytotoxicity Assessment : In a comparative analysis of various triazine derivatives for anticancer activity, researchers found that modifications in substituents significantly influenced cytotoxic effects. The methylamino substitution was highlighted as a key factor for enhancing activity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
